3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWFLPZTJQTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone typically involves the reaction of 2,5-difluoroaniline with 2-methyl-4(3H)-quinazolinone under specific conditions. One common method includes the use of a catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Quinazolinone derivatives, including 3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of 4(3H)-quinazolinones against multiple antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis by interacting with penicillin-binding proteins .
Anti-inflammatory Properties
Research has demonstrated that quinazolinone derivatives possess anti-inflammatory effects. A particular study synthesized various quinazolin-4(3H)-one derivatives and evaluated their anti-inflammatory activity through acute toxicity studies. The results showed that certain derivatives exhibited significant anti-inflammatory effects in animal models . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Quinazolinones have also been investigated for their anticancer properties. Recent findings suggest that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells by targeting specific molecular pathways such as the EGFR/PI3K signaling pathway . The structural diversity of quinazolinones allows for the design of targeted therapies against various cancer types.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antibacterial Efficacy : In a study evaluating six novel quinazolinone compounds against multi-drug resistant bacteria, this compound showed significant antibacterial activity when conjugated with silver nanoparticles, enhancing its effectiveness against resistant strains .
- Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties of synthesized quinazolinones in animal models, where certain derivatives demonstrated substantial reduction in inflammation markers compared to controls .
- Anticancer Activity : Research focusing on the anticancer potential of quinazolinone derivatives revealed that they could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of 3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, leading to the disruption of critical cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby preventing the proliferation of cancer cells . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Pharmacological Data for Selected Quinazolinones
Table 3: Physicochemical Properties
| Compound Name | LogP (Predicted) | Molecular Weight | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 3.2 | 284.27 | 0.12 |
| Methaqualone | 2.8 | 250.29 | 0.09 |
| 2-(3,5-Dichloro-2-hydroxyphenyl)-4(3H)-quinazolinone | 2.1 | 307.14 | 0.45 |
Biological Activity
3-(2,5-Difluorophenyl)-2-methyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
- Chemical Formula : C15H10F2N2O
- Molecular Weight : 272.25 g/mol
- CAS Number : 256955-23-4
- Purity : ≥95% .
1. Antimicrobial Activity
Quinazolinone derivatives have shown significant antimicrobial properties. Research indicates that the presence of fluorine substituents can enhance antibacterial activity against various bacterial strains.
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | Gram-positive and Gram-negative bacteria |
| Other derivatives | High | Methicillin-resistant Staphylococcus aureus (MRSA) |
A study highlighted that quinazolinones can synergize with piperacillin-tazobactam against MRSA, enhancing their bactericidal effect by binding to penicillin-binding proteins (PBPs) .
2. Anticancer Activity
Quinazolinones are recognized for their cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that specific derivatives exhibit potent anticancer properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 (quinazolinone derivative) | PC3 (prostate cancer) | 10 |
| A2 (quinazolinone derivative) | MCF-7 (breast cancer) | 10 |
| A6 (quinazolinone derivative) | HT-29 (colon cancer) | 12 |
The compound A3 showed significant inhibition of cell growth in a dose-dependent manner across multiple cancer cell lines .
3. Anti-inflammatory Activity
Recent studies have indicated that quinazolinones possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).
| Compound | COX-1 Inhibition (μM) | COX-2 Inhibition (μM) |
|---|---|---|
| This compound | 56.43 | 57.14 |
The introduction of fluorine atoms into the phenyl ring has been shown to increase COX-2 inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Synergy : A study demonstrated that the combination of quinazolinones with traditional antibiotics could effectively combat resistant bacterial strains, particularly MRSA .
- Cytotoxicity Assessment : Research involving various quinazolinone derivatives showed that modifications in chemical structure significantly influenced their cytotoxic effects against cancer cells, indicating a structure-activity relationship crucial for drug design .
- Inflammation Models : In vivo models have been employed to assess the anti-inflammatory effects of quinazolinones, revealing promising results in reducing inflammation markers in animal models .
Q & A
Q. What are the common synthetic routes for 3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone?
The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with substituted amines or aldehydes. For This compound , key methodologies include:
- Green synthesis : Fe₃O₄@GO (graphene oxide-supported magnetite nanoparticles) catalyzes cyclization in water, achieving high yields (85–92%) under mild conditions .
- Trifluoroethanol-mediated synthesis : A solvent-free approach using 2,2,2-trifluoroethanol (TFE) enables efficient cyclization at 80°C, with reduced reaction times (2–4 hours) .
- Cyanuric chloride catalysis : Facilitates mild, one-pot synthesis of dihydroquinazolinones at room temperature, compatible with diverse substituents .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Structural elucidation involves:
- Mass spectrometry (EI-MS) : Fragmentation patterns reveal diagnostic peaks (e.g., loss of CO or substituent groups), confirming the quinazolinone core and substituent positions .
- X-ray crystallography : Determines bond angles, dihedral angles (e.g., 7.9° between aryl and quinazolinone rings), and hydrogen-bonding networks critical for conformational stability .
- NMR spectroscopy : Distinct ¹H/¹³C signals for methyl (δ ~2.5 ppm) and difluorophenyl groups (δ ~110–150 ppm for aromatic carbons) .
Q. What preliminary biological activities have been reported for this compound?
Quinazolinones exhibit broad bioactivity:
- Antiviral activity : Derivatives with 1,4-pentadien-3-one moieties show in vivo efficacy against tobacco mosaic virus (TMV), with EC₅₀ values as low as 132.25 μg/mL (superior to control agent ningnanmycin at 281.22 μg/mL) .
- Analgesic effects : Structural analogs (e.g., 3-[2-(2′,4′-difluorobiphenylyloxy)ethyl]-4(3H)-quinazolinone) demonstrate significant pain relief in rodent models .
- CNS modulation : Methaqualone analogs with N-aryl substitutions exhibit sedative-hypnotic properties, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How do substituent variations at the 2- and 3-positions influence pharmacological activity?
Structure-Activity Relationship (SAR) studies highlight:
Q. What computational insights exist regarding the conformational flexibility of the N-aryl group?
Ab initio (Hartree-Fock) studies reveal:
- Rotational barriers : The N-aryl group in 3-(2,6-difluorophenyl)-2-methyl-4(3H)-quinazolinone exhibits a rotational barrier of ~15 kcal/mol due to steric hindrance between the methyl group and fluorine atoms .
- Hybridization effects : High steric strain induces partial sp³ hybridization at N1, stabilizing planar conformations critical for receptor interaction .
- Electrostatic interactions : Fluorine substituents enhance dipole moments, influencing binding to hydrophobic pockets in target proteins .
Q. What is the toxicological profile and safety considerations for this compound?
- Acute toxicity : Rodent LD₅₀ values range from 230 mg/kg (oral, rat) to 775 mg/kg (oral, mouse), classifying it as moderately toxic .
- Metabolic pathways : Hydroxylation at the 2-methyl or difluorophenyl group generates polar metabolites, reducing systemic toxicity but requiring hepatic monitoring .
- Thermal decomposition : Emits toxic NOₓ fumes above 250°C, necessitating controlled handling during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
